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Introduction

S-18986 is a potent and selective positive allosteric modulator of a-amino-3-hydroxy-5-methyl-
4-isoxazolepropionic acid (AMPA) type glutamate receptors.[1][2] These receptors are critical
for mediating fast excitatory synaptic transmission in the central nervous system and are pivotal
in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely
considered a cellular correlate of learning and memory.[1][2][3] As a positive allosteric
modulator, S-18986 enhances the function of AMPA receptors, leading to increased synaptic
strength and potentiation of synaptic plasticity.[1][2] Furthermore, studies have demonstrated
that S-18986 can increase the expression of brain-derived neurotrophic factor (BDNF), a key
molecule involved in neuronal survival, growth, and differentiation.[1][2][4] These properties
make S-18986 a compound of significant interest for investigating cognitive enhancement and
neuroprotective strategies.

These application notes provide detailed protocols for the in vitro application of S-18986 on
cultured primary neurons, focusing on the assessment of its effects on synaptic plasticity and
BDNF expression.
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Table 1: Summary of Quantitative Data for In Vitro
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Duration of BDNF

MRNA Enhancement

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture from Rat
Embryos (E18)

This protocol describes the isolation and culture of primary cortical neurons from embryonic
day 18 (E18) rat brains.

Materials:

o Timed-pregnant Sprague-Dawley rat (E18)
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e Hibernate-E medium (supplemented with 2% B-27 Plus)
e Papain (2 mg/mL in Hibernate-E without Ca2+)

e Neurobasal Plus medium (supplemented with 2% B-27 Plus and GlutaMAX)
e Poly-D-lysine

e Laminin

 Sterile dissection tools

e 15 mL and 50 mL conical tubes

e Cell culture plates (e.g., 24-well or 96-well)

o Humidified incubator (37°C, 5% CO2)

Procedure:

o Plate Coating:

o Coat culture plates with 50 ug/mL poly-D-lysine in sterile water for at least 4 hours at
37°C.

o Wash plates three times with sterile, deionized water and allow to dry completely.

o On the day of culture, coat plates with 10 pg/mL laminin in sterile PBS for at least 2 hours
at 37°C. Aspirate before use.

¢ Tissue Dissection:

o

Euthanize the pregnant rat according to institutional guidelines.

[¢]

Dissect the uterine horns and remove the E18 embryos.

[¢]

Isolate the brains and place them in ice-cold Hibernate-E medium.
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o Under a dissecting microscope, carefully remove the cortices and place them in a fresh
tube with ice-cold Hibernate-E.

o Cell Dissociation:

o

Mince the cortical tissue into small pieces.

o Incubate the tissue in papain solution for 30 minutes at 37°C with gentle agitation every 5
minutes.

o Stop the digestion by adding an equal volume of Hibernate-E with B-27.

o Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension
is achieved.

o

Centrifuge the cell suspension at 200 x g for 5 minutes.
e Cell Plating and Maintenance:

o Resuspend the cell pellet in pre-warmed Neurobasal Plus medium.

[e]

Determine cell viability and density using a hemocytometer and Trypan Blue.

o

Plate the neurons at a density of 1.5 x 105 cells/cm”2 on the coated plates.

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

[¢]

o

Perform a half-media change every 3-4 days. Cultures are typically ready for experiments
between 7 and 14 days in vitro (DIV).

Protocol 2: Application of S-18986 and Induction of
Chemical Long-Term Potentiation (cLTP)

This protocol outlines the procedure for treating cultured neurons with S-18986 and inducing
CLTP.

Materials:
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Mature primary neuron cultures (DIV 10-14)
S-18986 stock solution (e.g., 100 mM in DMSO)

Extracellular solution (ECS): 125 mM NaCl, 2.5 mM KCI, 2 mM CaCl2, 1 mM MgCI2, 10 mM
HEPES, 10 mM glucose, pH 7.4

cLTP induction solution: ECS containing 200 uM glycine, 0 mM MgCI2, and 50 uM picrotoxin.

Control solution: Standard ECS.

Procedure:

Prepare working solutions of S-18986 by diluting the stock solution in ECS to the desired
final concentrations (e.g., 10 uM, 30 uM, 100 pM, 300 uM). Include a vehicle control (DMSO
at the same final concentration as the highest S-18986 concentration).

Replace the culture medium with pre-warmed ECS and allow the cells to equilibrate for 10-
15 minutes in the incubator.

Add the S-18986 working solutions or vehicle control to the respective wells and incubate for
the desired pre-treatment time (e.g., 30 minutes).

To induce cLTP, aspirate the S-18986/vehicle solution and replace it with the cLTP induction
solution for 3-5 minutes at room temperature.

Remove the cLTP solution and wash the cells three times with standard ECS.

Return the cells to the incubator in standard ECS for the desired post-induction period (e.g.,
30-60 minutes) before proceeding with downstream analysis such as immunocytochemistry
for synaptic markers or electrophysiology.

Protocol 3: Measurement of Brain-Derived Neurotrophic
Factor (BDNF) Expression

This protocol describes how to measure changes in BDNF protein levels in the culture

supernatant following S-18986 treatment using an Enzyme-Linked Immunosorbent Assay
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(ELISA).

Materials:

e Mature primary neuron cultures (DIV 10-14)

» S-18986 stock solution

* (S)-AMPA stock solution

e Culture medium

o Commercially available BDNF ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)
e Microplate reader

Procedure:

e Prepare treatment solutions of S-18986 (e.g., 300 uM) and (S)-AMPA (e.g., 3 uM) in the
culture medium. Include appropriate controls: vehicle only, S-18986 alone, and (S)-AMPA
alone.

» Replace the existing culture medium with the treatment solutions.

 Incubate the cultures for the desired duration (e.g., 24 hours) at 37°C in a humidified 5%
CO2 incubator.

 After incubation, carefully collect the culture supernatant from each well.
o Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

o Perform the BDNF ELISA on the clarified supernatant according to the manufacturer's
instructions. This typically involves:

o Adding standards and samples to a pre-coated microplate.
o Incubation with a detection antibody.

o Addition of a substrate solution.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Stopping the reaction and measuring the absorbance at the appropriate wavelength using
a microplate reader.

o Calculate the concentration of BDNF in each sample by comparing its absorbance to the
standard curve.
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Caption: Signaling pathway of S-18986 action on a glutamatergic synapse.
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Caption: General experimental workflow for studying S-18986 in cultured neurons.

Need Custom Synthesis?
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References

1. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]

2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

3. Long-term potentiation in cultured hippocampal neurons - PubMed
[pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [In Vitro Application of S-18986 on Cultured Neurons:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680379#in-vitro-application-of-s-18986-on-cultured-
neurons]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1680379?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680379?utm_src=pdf-custom-synthesis
https://www.rndsystems.com/resources/protocols/protocol-culturing-rat-cortical-neurons
https://gladstone.org/sites/default/files/u/sfinkbeiner/labdocs/slicetech/protocol_for_the_primary_culture.htm
https://pubmed.ncbi.nlm.nih.gov/21807105/
https://pubmed.ncbi.nlm.nih.gov/21807105/
https://www.researchgate.net/publication/332430740_Culturing_primary_neurons_from_rat_hippocampus_and_cortex
https://www.benchchem.com/product/b1680379#in-vitro-application-of-s-18986-on-cultured-neurons
https://www.benchchem.com/product/b1680379#in-vitro-application-of-s-18986-on-cultured-neurons
https://www.benchchem.com/product/b1680379#in-vitro-application-of-s-18986-on-cultured-neurons
https://www.benchchem.com/product/b1680379#in-vitro-application-of-s-18986-on-cultured-neurons
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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